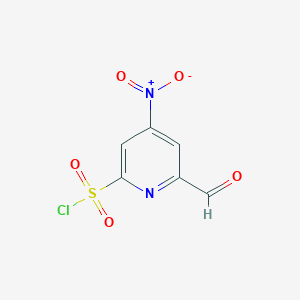
6-Formyl-4-nitropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O5S and a molecular weight of 250.62 g/mol . It belongs to the categories of halides, nitro compounds, and sulfonyl chlorides . This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Formyl-4-nitropyridine-2-sulfonyl chloride involves several steps. One common method includes the nitration of 2-chloropyridine followed by formylation and sulfonylation reactions. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Formyl-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include strong acids, bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Formyl-4-nitropyridine-2-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Formyl-4-nitropyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions . The formyl group can be oxidized to a carboxylic acid, adding to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar compounds to 6-Formyl-4-nitropyridine-2-sulfonyl chloride include:
4-Formyl-6-nitropyridine-2-sulfonyl chloride: This compound has a similar structure but with different positions of the formyl and nitro groups.
2-Chloro-4-nitropyridine: This compound lacks the sulfonyl chloride group but shares the nitro and chloro substituents.
2-Sulfonyl-4-nitropyridine: This compound lacks the formyl group but has the sulfonyl chloride and nitro groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields .
Properties
Molecular Formula |
C6H3ClN2O5S |
|---|---|
Molecular Weight |
250.62 g/mol |
IUPAC Name |
6-formyl-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClN2O5S/c7-15(13,14)6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
InChI Key |
WGTOEWGCGJETJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















